Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate
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Overview
Description
Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate is an organic compound characterized by its high fluorine content. This compound is a colorless liquid with low vapor pressure and excellent chemical stability. It is primarily used in specialized coatings, waterproof materials, optical materials, and stabilizers due to its superior weather resistance and chemical corrosion resistance .
Preparation Methods
The synthesis of Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate typically involves the reaction of acrylic anhydride with perfluorohexanol in the presence of a catalyst . The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction. Industrial production methods often involve large-scale reactors with precise temperature and pressure controls to ensure high yield and purity of the product .
Chemical Reactions Analysis
Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into perfluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of fluorinated polymers and copolymers, which are essential in creating materials with unique properties such as high thermal stability and chemical resistance.
Biology: The compound is used in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating coatings for medical implants that resist biofouling and improve the longevity of the implants.
Mechanism of Action
The mechanism of action of Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate involves its interaction with various molecular targets and pathways. The compound’s high fluorine content contributes to its hydrophobic and lipophobic properties, making it effective in creating barriers against water and oils. This property is particularly useful in coatings and sealants, where it forms a protective layer that prevents the penetration of moisture and other corrosive agents .
Comparison with Similar Compounds
Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate can be compared with other similar compounds such as:
Perfluorooctyl methacrylate: Similar in structure but used more extensively in the production of fluorinated polymers.
Perfluorohexyl ethyl methacrylate: Another fluorinated compound with similar applications but different molecular structure.
Perfluorooctyl ethyl methacrylate: Known for its use in creating highly durable and resistant coatings
These compounds share similar properties but differ in their specific applications and molecular structures, highlighting the uniqueness of this compound in terms of its specific uses and effectiveness in various fields.
Properties
IUPAC Name |
ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12O2/c1-2-24-5(23)3-4(11)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLKYOZNKCCFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20818942 |
Source
|
Record name | Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20818942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61282-87-9 |
Source
|
Record name | Ethyl 3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20818942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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